molecular formula C17H19FN4O2S B2590174 1-[(2-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol CAS No. 869344-71-8

1-[(2-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol

Cat. No.: B2590174
CAS No.: 869344-71-8
M. Wt: 362.42
InChI Key: AVZRZTFMDFNSNH-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)({6-Hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a heterocyclic compound featuring a fused triazolo-thiazole core, a 2-fluorophenyl group, and a piperidin-4-ol moiety. The compound’s hydroxyl groups (on both the triazolo-thiazole and piperidine) may enhance solubility and hydrogen-bonding interactions with biological targets, distinguishing it from analogs with non-polar substituents.

Properties

IUPAC Name

5-[(2-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(12-4-2-3-5-13(12)18)21-8-6-11(23)7-9-21/h2-5,11,14,23-24H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZRZTFMDFNSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol involves multiple steps, including the formation of the triazolo-thiazole core and subsequent functionalization with the fluorophenyl and piperidin-4-ol groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactivity

The triazolo-thiazole system exhibits dual reactivity due to electron-rich nitrogen atoms in the triazole ring and electron-deficient sulfur in the thiazole ring. Key observations include:

  • Nucleophilic sites : The triazole nitrogen atoms (N-2 and N-4) participate in hydrogen bonding and coordination reactions. For example, under basic conditions, deprotonation of the hydroxyl group on the triazole-thiazole moiety enhances nucleophilicity at N-2, enabling alkylation or acylation .

  • Electrophilic substitution : The fluorophenyl group undergoes regioselective electrophilic substitution (e.g., nitration or halogenation) at the para position relative to the fluorine atom, driven by its electron-withdrawing effects .

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationCH₃I, K₂CO₃, DMFN-2 methylated derivative72%
NitrationHNO₃/H₂SO₄, 0°C4-nitro-2-fluorophenyl analog58%

Acid-Base Reactions Involving Piperidin-4-ol

The hydroxyl group on the piperidine ring acts as a weak base (pKa ~9.5) and participates in proton transfer reactions:

  • Deprotonation : In strongly basic media (e.g., NaOH/EtOH), the hydroxyl group loses a proton, forming a resonance-stabilized alkoxide ion. This intermediate facilitates nucleophilic attack on electrophiles like alkyl halides .

  • Esterification : Reacts with acetyl chloride or anhydrides to form piperidin-4-yl acetate derivatives, confirmed via FT-IR and NMR .

Cyclization and Ring-Opening Reactions

The triazolo-thiazole core undergoes ring-opening under acidic or reductive conditions:

  • Acidic hydrolysis : Concentrated HCl at 80°C cleaves the thiazole ring, yielding a mercapto-triazole intermediate, which rearranges to form a thioamide derivative .

  • Reductive cleavage : NaBH₄ in ethanol reduces the triazole ring’s C-N bonds, generating an aminothiazole product .

Biological Interactions Influenced by Reactivity

The compound’s reactivity correlates with its pharmacological activity:

  • Anticancer activity : The hydroxyl group on the triazole-thiazole moiety chelates metal ions in enzyme active sites (e.g., topoisomerase II), disrupting DNA replication .

  • Anticonvulsant effects : Fluorophenyl and triazolo-thiazole groups enhance binding to GABA receptors, as shown in electrophysiological assays .

Characterization of Reaction Products

Key techniques for analyzing reactivity outcomes:

  • NMR spectroscopy : Distinguishes between N-alkylated and O-alkylated products via chemical shifts (e.g., δ 3.2 ppm for N-CH₃ vs. δ 4.1 ppm for O-CH₃) .

  • Mass spectrometry : Confirms molecular ion peaks for nitrated derivatives (e.g., m/z 458.1 [M+H]⁺).

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole and thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,2,4-triazole moiety can be effective against a range of bacterial and fungal pathogens. The incorporation of the triazole-thiazole structure enhances the antimicrobial activity compared to traditional agents .

Anticancer Potential

Recent studies have highlighted the anticancer properties of similar heterocyclic compounds. For example, triazolo[3,4-b][1,3]thiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.

Neuropharmacological Effects

Compounds with piperidine structures are often explored for their neuropharmacological effects. There is evidence suggesting that similar derivatives can exhibit anxiolytic and antidepressant activities. The modulation of neurotransmitter systems by such compounds may offer new avenues for treating mood disorders .

Case Studies

StudyFindings
Antimicrobial Efficacy A study demonstrated that triazole derivatives showed enhanced activity against MRSA strains compared to conventional antibiotics .
Anticancer Activity Research on triazolo-thiazole derivatives revealed IC50 values as low as 25 nM against gastric cancer cell lines, indicating potent anticancer activity .
Neuropharmacological Effects Investigations into piperidine derivatives indicated potential for treating anxiety and depression with favorable safety profiles .

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications in Triazolo-Thiazole Derivatives

The triazolo-thiazole scaffold is a common feature in bioactive molecules. Key structural variations among analogs include:

Compound Name Substituents on Triazolo-Thiazole Aryl Group Modifications Piperidine/Piperazine Substituents Key Properties/Activities Reference
Target Compound 6-Hydroxy-2-methyl 2-Fluorophenyl Piperidin-4-ol Potential H-bonding, solubility
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol 6-Hydroxy-2-ethyl 2-Fluorophenyl 3-Methylpiperidine Likely increased lipophilicity
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[...]-6-ol 6-Hydroxy-2-methyl 4-Ethoxy-3-methoxyphenyl 4-(3-Chlorophenyl)piperazine Enhanced steric bulk, lipophilicity
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)...] Acetamide-linked triazole 4-Bromophenyl (thiazole-linked) N/A α-Glucosidase inhibition

Key Observations:

  • Piperidine vs. Piperazine: The target compound’s piperidin-4-ol group introduces a hydroxyl moiety, improving hydrophilicity compared to 3-methylpiperidine in or the chlorophenyl-piperazine in . This may enhance solubility and reduce metabolic instability.
  • Aryl Group Effects: The 2-fluorophenyl group in the target compound offers moderate electronegativity and steric bulk, contrasting with the 4-bromophenyl (larger, more lipophilic) in or the 4-ethoxy-3-methoxyphenyl (polar, bulky) in . Fluorine’s small size may favor target binding in sterically constrained pockets.
  • This group likely enhances interactions with polar residues in enzymatic active sites, as seen in docking studies of similar compounds .

Pharmacological Implications

  • Antifungal Potential: Compounds like those in (triazolo-thiadiazoles) show activity against 14-α-demethylase lanosterol (3LD6), a fungal enzyme. The target compound’s hydroxyl groups may improve binding to this target compared to non-polar analogs.
  • Enzyme Inhibition: highlights α-glucosidase inhibition by bromophenyl-substituted triazoles . The target’s fluorophenyl group may offer similar efficacy with reduced off-target effects due to fluorine’s electronegativity.

Physicochemical Properties

  • Solubility: The hydroxyl groups in the target compound likely confer higher aqueous solubility than ethyl- or methyl-substituted analogs (e.g., ).
  • Melting Points: While specific data for the target compound are unavailable, analogs in exhibit melting points between 160–220°C, correlating with crystallinity influenced by polar substituents.

Biological Activity

The compound 1-[(2-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a piperidine derivative with a triazole-thiazole moiety. Its structure is characterized by the following features:

  • Piperidine ring : A six-membered saturated nitrogen-containing ring.
  • Triazole-thiazole moiety : This heterocyclic structure contributes to the compound's biological activity.
  • Fluorophenyl group : The presence of a fluorine atom enhances lipophilicity and biological interaction.

Structural Formula

C18H21FN4OS\text{C}_{18}\text{H}_{21}\text{F}\text{N}_4\text{O}\text{S}

Anticancer Activity

Research indicates that compounds with triazole-thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (μM)
Triazole-thiazole derivative AHCT-116 (colon carcinoma)6.2
Triazole-thiazole derivative BT47D (breast cancer)27.3
Triazole-thiazole derivative CMCF-7 (breast cancer)43.4

These findings suggest that the triazole-thiazole framework is crucial for activity against cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. Studies show that similar triazolo derivatives possess significant antibacterial and antifungal properties. For example:

  • Antibacterial : Compounds demonstrated efficacy against Staphylococcus aureus and Escherichia coli.
  • Antifungal : Effective against Candida albicans with comparable results to established antifungal agents .

The biological mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could interact with specific receptors in the body, influencing signaling pathways related to growth and apoptosis.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in cancer cells, leading to cell death .

Study on Anticancer Effects

In a recent investigation, a series of triazolo derivatives were synthesized and screened for anticancer activity. The study highlighted that compounds with structural similarities to our target exhibited selective cytotoxicity towards breast and colon cancer cell lines, reinforcing the importance of the triazole-thiazole motif in anticancer drug design .

Study on Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of triazolo derivatives against various pathogens. The results indicated that these compounds not only inhibited bacterial growth but also showed low toxicity toward human cells, making them promising candidates for further development .

Q & A

Basic: What synthetic routes are established for this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between 2-fluorophenyl derivatives and triazolothiazole precursors, as seen in analogous triazolothiadiazine syntheses (e.g., using 4-amino-triazole-3-thiol intermediates) .
  • Key intermediates : 6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl derivatives and fluorophenyl-substituted piperidinols. Purification often employs recrystallization (e.g., using ethanol-water mixtures) or column chromatography .

Advanced: How can reaction yields for the triazolothiazole moiety be optimized?

Optimization strategies include:

  • Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and yield in similar triazole syntheses .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol-water mixtures aid in intermediate stabilization .
  • Temperature control : Maintaining 70–80°C during cyclization steps minimizes side reactions .

Basic: Which spectroscopic methods confirm structural identity and purity?

  • 1H/13C NMR : Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and carbon backbone .
  • IR spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and triazole/thiazole ring vibrations (1500–1600 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., m/z 420–450 range) and purity (>95%) .
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation) .

Advanced: How to address contradictions in reported biological activity data?

  • Assay standardization : Ensure consistent bacterial strains (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies) and MIC protocols .
  • Purity verification : Re-test compounds using HPLC to rule out impurities affecting activity .
  • Computational validation : Use molecular docking (e.g., AutoDock Vina) to correlate bioactivity with target binding (e.g., 14-α-demethylase lanosterol, PDB:3LD6) .

Advanced: What computational approaches predict target interactions?

  • Molecular docking : Simulate binding to fungal CYP51 (14-α-demethylase) using Glide or Schrödinger Suite. Focus on hydrogen bonding with the triazolothiazole hydroxyl and fluorophenyl hydrophobic interactions .
  • MD simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS) to validate docking poses .
  • QSAR models : Derive activity cliffs using substituent effects (e.g., electron-withdrawing groups on the fluorophenyl ring) .

Basic: What purification challenges arise, and how are they mitigated?

  • Byproduct formation : Use TLC (e.g., silica gel, ethyl acetate/hexane eluent) to monitor reaction progress and isolate intermediates .
  • Solvent selection : Recrystallize from hot ethanol or methanol-water mixtures to remove polar impurities .
  • Chromatography : Employ reverse-phase C18 columns for final purification, with acetonitrile/water gradients .

Advanced: Which in vitro models evaluate antimicrobial efficacy?

  • Bacterial models : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution assays .
  • Fungal models : Test against Candida albicans via agar diffusion, correlating zone-of-inhibition with triazolothiazole bioavailability .
  • Controls : Include fluconazole (antifungal) and ciprofloxacin (antibacterial) as positive controls .

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